molecular formula C14H16N2O B3060660 4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one CAS No. 61938-73-6

4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

Cat. No.: B3060660
CAS No.: 61938-73-6
M. Wt: 228.29 g/mol
InChI Key: KVZGXTYBFMHCMT-UHFFFAOYSA-N
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Description

4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties

Mechanism of Action

Target of Action

The primary targets of SMR000126208 are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

SMR000126208 interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission.

Biochemical Pathways

The inhibition of AChE and BChE by SMR000126208 affects the cholinergic pathway. This pathway is involved in various physiological processes, including muscle movement, breathing, heart rate, learning, and memory. By inhibiting AChE and BChE, SMR000126208 can enhance the signaling in this pathway .

Result of Action

The inhibition of AChE and BChE by SMR000126208 leads to an increase in acetylcholine levels, which can enhance cholinergic transmission. This enhancement can potentially improve cognitive function, making SMR000126208 a potential candidate for the treatment of cognitive disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst such as polyphosphoric acid . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is unique due to its specific structural features and its ability to interact with a wide range of biological targets.

Properties

IUPAC Name

4-methyl-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10-6-5-7-11-13(10)15-12-8-3-2-4-9-16(12)14(11)17/h5-7H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZGXTYBFMHCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N3CCCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392170
Record name 4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61938-73-6
Record name 4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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